molecular formula C13H13N3O2 B2381441 N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide CAS No. 634174-95-1

N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide

Cat. No. B2381441
CAS RN: 634174-95-1
M. Wt: 243.266
InChI Key: CZKYTNHOHJZWIE-UHFFFAOYSA-N
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Description

“N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidine compounds have attracted great interest in the field of organic synthesis due to their various chemical and biological applications .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with amines and other compounds . For instance, Kambe et al. synthesized 5-cyano-4-oxo-6-alkyl (aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives by the reaction with various amines .


Molecular Structure Analysis

The molecular structure of “N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide” can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . The compound is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .


Chemical Reactions Analysis

Pyrimidine derivatives, including “N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide”, can undergo various chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide” can be determined using various analytical techniques. For example, the molecular weight of a similar compound, 4-Amino-2,6-dimethylpyrimidine, is 123.16 g/mol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on their structure and the biological system they interact with. For example, some pyrimidine derivatives have been found to inhibit the growth of cancer cells .

Future Directions

The future directions for research on “N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide” and similar compounds could include further exploration of their synthesis methods, chemical reactions, and biological applications. This could lead to the development of new therapeutic agents or other useful compounds .

properties

IUPAC Name

N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-7-12(15-9(2)14-8)16-13(18)10-5-3-4-6-11(10)17/h3-7,17H,1-2H3,(H,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKYTNHOHJZWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide

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